Cas no 1262004-09-0 ([1,1'-Biphenyl]-3-carboxamide, 4-chloro-3'-hydroxy-5'-(trifluoromethyl)-)

[1,1'-Biphenyl]-3-carboxamide, 4-chloro-3'-hydroxy-5'-(trifluoromethyl)- is a biphenyl-derived carboxamide compound featuring a chloro substituent at the 4-position, a hydroxyl group at the 3'-position, and a trifluoromethyl group at the 5'-position. This structure imparts unique physicochemical properties, including enhanced stability and potential for selective interactions in synthetic or biological applications. The trifluoromethyl group contributes to increased lipophilicity and metabolic resistance, while the hydroxyl and chloro substituents offer sites for further functionalization. This compound is of interest in pharmaceutical and agrochemical research, particularly as a scaffold for designing bioactive molecules. Its well-defined structure ensures reproducibility in synthetic pathways, making it a reliable intermediate for specialized chemical synthesis.
[1,1'-Biphenyl]-3-carboxamide, 4-chloro-3'-hydroxy-5'-(trifluoromethyl)- structure
1262004-09-0 structure
Product name:[1,1'-Biphenyl]-3-carboxamide, 4-chloro-3'-hydroxy-5'-(trifluoromethyl)-
CAS No:1262004-09-0
MF:C14H9ClF3NO2
MW:315.674973249435
MDL:MFCD18316425
CID:2768789

[1,1'-Biphenyl]-3-carboxamide, 4-chloro-3'-hydroxy-5'-(trifluoromethyl)- Chemical and Physical Properties

Names and Identifiers

    • [1,1'-Biphenyl]-3-carboxamide, 4-chloro-3'-hydroxy-5'-(trifluoromethyl)-
    • MDL: MFCD18316425
    • Inchi: 1S/C14H9ClF3NO2/c15-12-2-1-7(5-11(12)13(19)21)8-3-9(14(16,17)18)6-10(20)4-8/h1-6,20H,(H2,19,21)
    • InChI Key: OWNZFMQESWLAEF-UHFFFAOYSA-N
    • SMILES: C1(C2=CC(C(F)(F)F)=CC(O)=C2)=CC=C(Cl)C(C(N)=O)=C1

[1,1'-Biphenyl]-3-carboxamide, 4-chloro-3'-hydroxy-5'-(trifluoromethyl)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB322633-5 g
5-(3-Carbamoyl-4-chlorophenyl)-3-trifluoromethylphenol, 95%; .
1262004-09-0 95%
5g
€1159.00 2023-04-26
abcr
AB322633-5g
5-(3-Carbamoyl-4-chlorophenyl)-3-trifluoromethylphenol, 95%; .
1262004-09-0 95%
5g
€1159.00 2025-03-19

[1,1'-Biphenyl]-3-carboxamide, 4-chloro-3'-hydroxy-5'-(trifluoromethyl)- Related Literature

Additional information on [1,1'-Biphenyl]-3-carboxamide, 4-chloro-3'-hydroxy-5'-(trifluoromethyl)-

Comprehensive Overview of [1,1'-Biphenyl]-3-carboxamide, 4-chloro-3'-hydroxy-5'-(trifluoromethyl)- (CAS No. 1262004-09-0)

The compound [1,1'-Biphenyl]-3-carboxamide, 4-chloro-3'-hydroxy-5'-(trifluoromethyl)- (CAS No. 1262004-09-0) is a specialized organic molecule with a unique structural framework. Its biphenyl backbone is modified with functional groups such as carboxamide, chloro, hydroxy, and trifluoromethyl, making it a subject of interest in pharmaceutical and agrochemical research. The presence of these groups enhances its potential for molecular interactions and bioactivity, aligning with current trends in drug discovery and material science.

In recent years, the demand for fluorinated compounds like this has surged due to their enhanced stability and bioavailability. Researchers are particularly intrigued by the trifluoromethyl group, which is known to improve metabolic resistance and binding affinity in target molecules. This aligns with the growing focus on precision medicine and sustainable chemistry, topics frequently searched in academic and industrial circles.

The 4-chloro-3'-hydroxy-5'-(trifluoromethyl) substitution pattern on the biphenyl scaffold offers a versatile platform for further derivatization. Such modifications are often explored in high-throughput screening for applications like enzyme inhibition or receptor modulation. Given the rise of AI-driven drug design, this compound’s structural features make it a candidate for virtual screening libraries, a hot topic in computational chemistry.

From a synthetic perspective, the preparation of [1,1'-Biphenyl]-3-carboxamide derivatives involves palladium-catalyzed cross-coupling and selective functionalization techniques. These methods are widely discussed in green chemistry forums, as industries seek eco-friendly synthesis routes. The compound’s chiral centers (if present) could also attract attention in asymmetric catalysis research, another trending area.

Analytical characterization of CAS No. 1262004-09-0 typically employs NMR spectroscopy, mass spectrometry, and HPLC purity testing. These techniques are critical for ensuring compound integrity, a priority for regulatory compliance in pharmaceutical development. The compound’s solubility and thermal stability data are also valuable for formulation scientists, addressing common queries in pre-formulation studies.

In the context of intellectual property, derivatives of 4-chloro-3'-hydroxy-5'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxamide may appear in patents related to kinase inhibitors or antimicrobial agents. This connects to the broader discourse on patent landscaping and innovation tracking, which are frequently searched by R&D professionals.

Environmental and toxicity profiles of such compounds are increasingly scrutinized under REACH regulations and OECD guidelines. While this specific compound is not classified as hazardous, its metabolites and degradation pathways could be explored in environmental fate studies, a niche yet growing field.

In summary, [1,1'-Biphenyl]-3-carboxamide, 4-chloro-3'-hydroxy-5'-(trifluoromethyl)- represents a multifaceted compound with applications spanning medicinal chemistry, materials science, and catalysis. Its structural complexity and functional diversity make it a compelling case study for modern molecular design challenges.

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Amadis Chemical Company Limited
(CAS:1262004-09-0)[1,1'-Biphenyl]-3-carboxamide, 4-chloro-3'-hydroxy-5'-(trifluoromethyl)-
A1125659
Purity:99%
Quantity:5g
Price ($):687.0